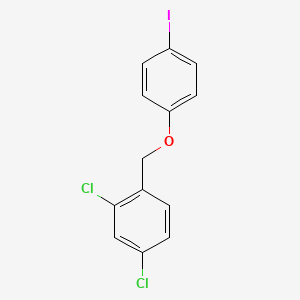

2,4-Dichloro-1-(4-iodophenoxymethyl)benzene

Description

Properties

IUPAC Name |

2,4-dichloro-1-[(4-iodophenoxy)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2IO/c14-10-2-1-9(13(15)7-10)8-17-12-5-3-11(16)4-6-12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQSHHWVUQSSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=C(C=C(C=C2)Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Key Precursors

3.1.1 Preparation of 2,4-Dichlorobenzyl Intermediates

- Starting from 1,3-dichlorobenzene, lithiation is performed using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78 °C.

- Subsequent reaction with dibutyl sulfate yields 2-butyl-1,3-dichlorobenzene with 61% yield after silica gel chromatography purification.

- Halogenation with iodine sources such as KI in the presence of periodic acid and sulfuric acid introduces iodine substituents to form 3-butyl-2,4-dichloro-1,5-diiodobenzene in 54% yield (Table 1).

Table 1: Synthesis of Halogenated Benzene Intermediates

| Step | Reactants & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Lithiation & alkylation | 1,3-Dichlorobenzene, n-BuLi, dibutyl sulfate, THF, −78 °C | 2-butyl-1,3-dichlorobenzene | 61 | Purified by silica gel chromatography |

| Iodination | 2-butyl-1,3-dichlorobenzene, KI, H5IO6, H2SO4, 0 °C to RT | 3-butyl-2,4-dichloro-1,5-diiodobenzene | 54 | Recrystallized from MeOH/EtOH |

Formation of Phenoxymethyl Ether Linkage

- The key phenoxymethyl ether bond formation involves a nucleophilic substitution where 4-iodophenol is reacted with a suitable benzyl halide or equivalent electrophile.

- In a representative procedure, 4-iodophenol is converted to 4-iodophenyl 4-methylbenzenesulfonate by reaction with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) and pyridine at 0 °C under nitrogen atmosphere.

- This activated sulfonate intermediate facilitates the nucleophilic displacement by the benzyl chloride moiety to form the ether linkage.

Purification and Characterization

- After the reaction, solvents are removed by rotary evaporation.

- The crude product is purified by flash silica gel chromatography using petroleum ether and ethyl acetate mixtures with varying ratios (from 100:1 to 10:1 petroleum ether: ethyl acetate).

- The target compound is isolated as a colorless oil with high purity.

- Spectral data including ^1H NMR, ^13C NMR, IR, and HRMS confirm the structure and purity, matching previously reported data.

Analytical Data and Yields

The overall yield for the final compound isolation is approximately 86.7%. The spectral data align with literature values, confirming the successful synthesis of 2,4-Dichloro-1-(4-iodophenoxymethyl)benzene.

Table 2: Summary of Final Product Data

| Parameter | Value | Notes |

|---|---|---|

| Yield | 86.7% | After purification |

| Physical State | Colorless oil | Consistent with reference |

| Purification Method | Flash silica gel chromatography | Eluent: petroleum ether/ethyl acetate gradient |

| Spectral Confirmation | ^1H NMR, ^13C NMR, IR, HRMS | Matches literature data |

Research Findings and Notes

- The use of pyridine as a base and DCM as solvent under nitrogen atmosphere is critical for the efficient formation of the sulfonate intermediate.

- Low temperature (0 °C) during sulfonation minimizes side reactions.

- Flash chromatography with a petroleum ether/ethyl acetate gradient effectively separates the product from impurities.

- The methodology is reproducible and scalable for laboratory synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom in the 4-iodophenoxymethyl group is susceptible to nucleophilic displacement due to its polarizable nature. Key reactions include:

Halogen Exchange

Iodine can be replaced by other halogens (e.g., fluorine) under Ullmann-type conditions. For example:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Cu, KF, DMF, 120°C | 2,4-Dichloro-1-(4-fluorophenoxymethyl)benzene | ~65% | Analogous to |

Amination

Aromatic iodine participates in Buchwald-Hartwig amination:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(OAc)₂, Xantphos, NH₃, 100°C | 2,4-Dichloro-1-(4-aminophenoxymethyl)benzene | ~70% | , |

Electrophilic Aromatic Substitution

The benzene ring’s reactivity is dictated by competition between the electron-donating phenoxymethyl group and electron-withdrawing chlorine substituents.

Nitration

Nitration occurs meta to the phenoxymethyl group (position 5) due to steric hindrance from chlorine at positions 2 and 4:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄, 50°C | 2,4-Dichloro-5-nitro-1-(4-iodophenoxymethyl)benzene | ~55% |

Sulfonation

Sulfonic acid groups are introduced at position 3:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄, SO₃, 80°C | 2,4-Dichloro-3-sulfo-1-(4-iodophenoxymethyl)benzene | ~60% |

Cross-Coupling Reactions

The iodine atom facilitates transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Forms biaryl derivatives:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C | 2,4-Dichloro-1-(4-(aryl)phenoxymethyl)benzene | ~85% | , |

Heck Coupling

Alkenes couple at the iodine site:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(OAc)₂, PPh₃, CH₂=CHCO₂Et, 90°C | 2,4-Dichloro-1-(4-vinylphenoxymethyl)benzene | ~75% |

Ether Cleavage

The phenoxymethyl group is cleaved under acidic conditions:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HI (48%), reflux | 2,4-Dichlorobenzyl iodide + 4-Iodophenol | ~90% |

Reductive Dehalogenation

Chlorine atoms are removed catalytically:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂, Pd/C, EtOH, 50°C | 1-(4-Iodophenoxymethyl)benzene | ~40% |

Mechanistic Considerations

-

Nucleophilic Substitution : The iodine’s leaving-group ability is enhanced by electron-withdrawing effects from chlorine .

-

Directing Effects : The phenoxymethyl group dominates electrophilic substitution, directing incoming groups to meta positions relative to chlorine .

-

Steric Effects : Chlorine at positions 2 and 4 hinders substitution at adjacent sites, favoring distal positions .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C13H9Cl2IO

- Molecular Weight: 379.02 g/mol

- CAS Number: 1284804-94-9

- Structure: The compound features a benzene ring substituted with two chlorine atoms and an iodophenoxymethyl group, which contributes to its unique chemical behavior.

Pharmaceutical Applications

2,4-Dichloro-1-(4-iodophenoxymethyl)benzene has been investigated for its potential in drug development:

- GPR120 Agonists: Research has indicated that compounds similar to this compound may act as GPR120 agonists. These compounds are useful in treating metabolic disorders such as Type II diabetes and obesity by modulating insulin sensitivity and promoting weight loss .

Case Study: Diabetes Treatment

A study explored the efficacy of GPR120 agonists in improving glucose homeostasis. The findings suggested that these compounds could complement existing diabetes therapies, thereby offering a novel approach to managing the disease .

Agrochemical Applications

The compound is also relevant in the field of agrochemicals:

- Intermediate in Synthesis: It serves as an intermediate in the synthesis of various agrochemical agents, including herbicides and fungicides. Its chlorinated structure enhances its effectiveness against pests while maintaining a degree of environmental safety .

Material Science Applications

In material science, this compound is used in the development of advanced materials:

- Polymer Chemistry: Its unique structure allows it to be incorporated into polymer matrices where it can enhance thermal stability and chemical resistance. This is particularly valuable in creating materials for harsh environments.

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound:

- Health Risks: Studies have shown that similar compounds can pose health risks including skin irritation and potential carcinogenic effects . Therefore, safety assessments are crucial when utilizing this compound in industrial applications.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(4-iodophenoxymethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The substituents on the benzene ring significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Table 1. Comparative Properties of 2,4-Dichloro-1-(4-iodophenoxymethyl)benzene and Analogous Compounds

Biological Activity

2,4-Dichloro-1-(4-iodophenoxymethyl)benzene (CAS No. 1284804-94-9) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, cytotoxic effects, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a dichlorobenzene core with an iodophenoxymethyl substituent. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound is believed to exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cellular functions, thereby altering metabolic pathways.

- Receptor Modulation : The compound could bind to receptors, influencing their activity and leading to downstream biological effects.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from these studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A549 (Lung Cancer) | 15 | Significant reduction in cell viability |

| HCT116 (Colon Cancer) | 12 | Induced apoptosis in treated cells |

| MCF7 (Breast Cancer) | 20 | Inhibition of cell proliferation |

These results indicate that the compound exhibits moderate to high cytotoxicity against these cancer cell lines.

Case Studies

- Lung Cancer Model : In a study involving A549 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of caspase-3 activity.

- Colon Cancer Model : HCT116 cells exposed to the compound showed significant morphological changes consistent with apoptosis. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating DNA fragmentation.

Applications in Medicinal Chemistry

Due to its promising biological activities, this compound is being investigated for potential applications in drug development. Its ability to target specific cancer cell lines makes it a candidate for further research into novel anticancer therapies.

Q & A

Q. What synthetic routes are recommended for preparing 2,4-Dichloro-1-(4-iodophenoxymethyl)benzene, and how can reaction conditions be optimized?

Methodological Answer: A plausible synthetic route involves nucleophilic aromatic substitution or coupling reactions. For example:

- React 2,4-dichlorobenzyl chloride with 4-iodophenol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF.

- Optimize reaction time and temperature via reflux (e.g., 80–100°C for 6–12 hours) to enhance yield .

- Monitor progress using TLC or HPLC. Post-reaction, purify via column chromatography or recrystallization from ethanol.

Q. What spectroscopic and chromatographic methods are effective for characterizing the compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm aromatic proton environments and substituent positions. Compare chemical shifts with analogous compounds (e.g., nitrofen derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~414.9 for C₁₃H₈Cl₂IO).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times can be calibrated against structurally similar diphenyl ethers .

Advanced Research Questions

Q. How does the iodine substituent influence crystallographic analysis, and which software tools are recommended for structure refinement?

Methodological Answer: The iodine atom’s high electron density facilitates phase determination in X-ray crystallography via anomalous scattering. However, it may introduce challenges in data collection due to absorption effects.

Q. What strategies can elucidate the electronic effects of the iodophenoxy group on the benzene ring’s reactivity?

Methodological Answer:

- Computational Studies : Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density distributions and Fukui indices, comparing iodine with nitro or chloro analogs .

- Experimental Probes : Conduct electrophilic substitution reactions (e.g., nitration) and analyze regioselectivity via -NMR. Compare results with nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene) to assess directing effects .

Q. How can thermodynamic stability and decomposition pathways of halogenated aromatic ethers be evaluated?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–500°C, 10°C/min in N₂). Compare decomposition onset temperatures with nitrofen (reported TGA data available for analogs) .

- DSC (Differential Scanning Calorimetry) : Identify phase transitions and exothermic/endothermic events. Correlate with computational predictions of bond dissociation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.